5-Chloroisoindoline hydrochloride
Description
An Overview of Isoindoline (B1297411) Derivatives in Chemical and Biological Contexts
Isoindoline is a heterocyclic organic compound with a bicyclic structure, consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org While isoindoline itself is not commonly found, its derivatives are present in both natural products and synthetic compounds with significant commercial value. wikipedia.org
Isoindoline derivatives are a class of compounds that have attracted considerable interest due to their wide array of biological activities. benthamdirect.comontosight.ai These activities include anti-inflammatory, antimicrobial, and anticancer properties. jmchemsci.comnih.gov The versatility of the isoindoline scaffold allows for the synthesis of a diverse range of molecules with potential therapeutic applications. jmchemsci.com For instance, some isoindoline derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease research. nih.gov Others have been explored for their potential as antidepressant agents, possibly by affecting serotonin (B10506) levels in the brain. benthamdirect.com
The saturated and oxo derivatives of isoindole, such as isoindoline and isoindolinone, are notably more stable than the parent isoindole ring. jmchemsci.com This stability contributes to their suitability as scaffolds in drug design. The development of novel synthetic methods, including one-pot enantioselective syntheses, has further expanded the accessibility and diversity of isoindoline-based structures for research. nih.gov
The Significance of Halogenated Isoindolines in Medicinal Chemistry
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the isoindoline structure can significantly influence the compound's physical, chemical, and biological properties. researchgate.net Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a molecule.
Halogens can affect a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of halogens can also lead to the formation of halogen bonds, a type of non-covalent interaction that can play a crucial role in how a drug binds to its biological target. researchgate.net
In the context of isoindoline derivatives, halogenation has been shown to be a viable route to developing new materials with specific electronic properties. researchgate.net For example, chlorination has been explored as a method to create n-type organic materials. Furthermore, the addition of chlorine, bromine, and iodine to the aromatic core of conjugated compounds can slightly decrease their bandgap. researchgate.net
The presence of halogens in natural products, particularly those derived from marine organisms, has been a source of inspiration for the synthesis of novel halogenated compounds with potential therapeutic applications. nih.gov While thousands of natural organohalogens are known, with the majority being brominated and chlorinated compounds from marine life, iodinated and fluorinated compounds are less common. nih.gov
The Research Landscape of 5-Chloroisoindoline (B142116) Hydrochloride
5-Chloroisoindoline hydrochloride is a specific halogenated isoindoline derivative that serves as a building block in the synthesis of more complex molecules. Its research landscape is primarily situated within the broader context of developing novel compounds with potential therapeutic activities.
While specific research dedicated solely to this compound is not extensively detailed in publicly available literature, its utility can be inferred from the general applications of halogenated isoindolines and the synthetic routes of various pharmaceutical agents. For instance, the synthesis of certain clinical drugs involves isoindoline intermediates. preprints.org
The "5-chloro" designation indicates the presence of a chlorine atom at the 5th position of the isoindoline ring system. This specific placement of the halogen can influence the reactivity and biological activity of any larger molecule synthesized from it. The hydrochloride salt form suggests that the compound is likely more stable and water-soluble, which are desirable properties for chemical reagents and potential drug candidates.
The table below provides a summary of key information regarding this compound and related compounds.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDKLINCVDBABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678777 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912999-79-2 | |
| Record name | 5-Chloro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLOROISOINDOLINE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 5 Chloroisoindoline Hydrochloride
Established Synthetic Routes for 5-Chloroisoindoline (B142116) Hydrochloride
Established methods for the synthesis of 5-chloroisoindoline hydrochloride primarily involve the transformation of suitably substituted isoindoline (B1297411) precursors. These routes are characterized by their reliability and have been foundational in the study of this class of compounds.
Preparation from Isoindoline Derivatives
A primary route to this compound begins with the reduction of 4-chlorophthalimide (B3024755), also known as 5-chloroisoindoline-1,3-dione. This method leverages the reactivity of the imide functional group, which can be reduced to the corresponding amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by treating 4-chlorophthalimide with LiAlH₄ in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The strong nucleophilic nature of the hydride ions from LiAlH₄ facilitates the reduction of both carbonyl groups of the phthalimide (B116566) to methylene groups, yielding 5-chloroisoindoline. Subsequent treatment with hydrochloric acid then affords the desired this compound salt.
Another approach involves the catalytic hydrogenation of 4-chlorophthalimide. This method is often considered a greener alternative to using metal hydrides. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent and the addition of acidic promoters can significantly influence the reaction's efficiency and selectivity. For instance, the hydrogenation of phthalimide itself to isoindolin-1-one (B1195906) is promoted by the presence of trifluoroacetic acid. mdpi.com A similar strategy could be adapted for the complete reduction of 4-chlorophthalimide to 5-chloroisoindoline.
The synthesis of the starting material, 4-chlorophthalimide, can be accomplished from 4-chlorophthalic anhydride. The reaction involves treating the anhydride with an ammonia source.
Reaction of 2-chloro-3-cyano-1H-isoindole with Hydrogen Chloride
While less commonly documented in readily available literature, a potential synthetic pathway could involve the reaction of a 2-chloro-3-cyano-1H-isoindole intermediate with hydrogen chloride. This approach would likely proceed through the protonation of the isoindole nitrogen followed by subsequent reaction at the cyano and chloro-substituted positions. However, detailed experimental procedures and the prevalence of this specific route require further investigation within the broader chemical literature.
General Reaction Conditions and Catalysis
The synthesis of isoindoline derivatives often employs specific reaction conditions and catalytic systems to ensure high yields and purity. For the reduction of phthalimides to isoindolines, the choice of reducing agent is critical. As mentioned, lithium aluminum hydride is a powerful, albeit non-selective, reducing agent. Diborane (B₂H₆) has also been utilized for the reduction of phthalimides to isoindolines. conicet.gov.ar
Catalytic hydrogenation offers a milder and more selective alternative. Platinum and ruthenium-based catalysts are also employed in hydrogenation reactions. For instance, the hydrogenation of phthalonitrile (B49051) to isoindoline has been successfully achieved using a 5% platinum on carbon (Pt/C) catalyst. The reaction conditions, including temperature, pressure, and solvent, are crucial parameters that need to be optimized for each specific substrate and catalyst system.
The table below summarizes the general reaction conditions for the key synthetic transformations.
| Starting Material | Reagent/Catalyst | Solvent | Product |
| 4-Chlorophthalimide | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 5-Chloroisoindoline |
| 4-Chlorophthalimide | Palladium on Carbon (Pd/C), H₂ | Ethyl acetate (B1210297) | 5-Chloroisoindoline |
| Phthalonitrile | Platinum on Carbon (Pt/C), H₂ | Tetrahydrofuran | Isoindoline |
Advanced Synthetic Strategies for this compound Derivatives
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated strategies for the preparation of isoindoline derivatives, focusing on achieving high levels of regioselectivity and stereoselectivity.
Exploration of Regioselective Chlorination Approaches
The direct and regioselective chlorination of the isoindoline ring system to produce the 5-chloro isomer presents a synthetic challenge due to the presence of multiple reactive sites on the benzene (B151609) ring. Research into the regioselective halogenation of related heterocyclic compounds, such as quinoline (B57606) N-oxides and isoquinoline N-oxides, has explored various chlorinating agents and reaction conditions to control the position of halogenation. researchgate.net Similar methodologies could potentially be adapted for the direct chlorination of isoindoline. This would involve the careful selection of a chlorinating agent and a directing group on the isoindoline nitrogen to favor substitution at the C-5 position.
Stereoselective Synthesis of Chiral Isoindoline Hydrochlorides
The development of enantiomerically pure chiral isoindoline derivatives is of significant interest in medicinal chemistry. The stereoselective synthesis of chiral isoindoline hydrochlorides can be approached through several strategies. One method involves the use of chiral starting materials. For example, the synthesis could begin with a chiral phthalimide derivative, where the chirality is introduced before the reduction of the imide.
Another approach is the use of chiral catalysts for the asymmetric reduction of a prochiral precursor. Asymmetric hydrogenation using chiral metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, is a powerful tool for establishing stereocenters. While specific examples for the synthesis of chiral this compound are not abundant in the literature, the principles of asymmetric catalysis are well-established and could be applied to this system.
An In-depth Look at the Synthetic Routes and Reaction Mechanisms of this compound
The synthesis of this compound, a key intermediate in various chemical syntheses, involves intricate methodologies and reaction pathways. This article provides a detailed exploration of its formation, focusing on the utility of cross-coupling reactions for its functionalization and the underlying mechanistic aspects of the isoindoline ring construction.
The construction of the 5-chloroisoindoline core can be approached through several synthetic strategies. A common method involves the reaction of a suitably substituted benzene derivative with a nitrogen-containing reagent to form the heterocyclic isoindoline ring. One potential pathway is the reaction of 1,2-bis(bromomethyl)-4-chlorobenzene with a primary amine, which leads to the formation of the isoindoline ring through a double nucleophilic substitution. rsc.org Another viable route is the reduction of 4-chlorophthalimide. This transformation can be achieved using various reducing agents, such as diborane, to selectively reduce the imide carbonyls to methylenes without affecting the chloro-substituent on the aromatic ring. conicet.gov.ar
The hydrochloride salt is typically formed in the final step by treating the free base, 5-chloroisoindoline, with hydrochloric acid in an appropriate solvent.
Utility of Cross-Coupling Reactions in Functionalization
The chlorine substituent at the 5-position of the isoindoline ring provides a reactive handle for further molecular elaboration through various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of functional groups.
| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | Aryl or vinyl group | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Sonogashira Coupling | Terminal alkynes | Alkynyl group | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Amine base |
| Buchwald-Hartwig Amination | Primary or secondary amines | Amino group | Pd catalyst, Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu) |
Table 1: Overview of Cross-Coupling Reactions for Functionalization of 5-Chloroisoindoline
The Suzuki-Miyaura coupling enables the introduction of aryl or vinyl substituents by reacting 5-chloroisoindoline with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base. The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org For the synthesis of N-arylated or N-alkylated derivatives, the Buchwald-Hartwig amination provides a powerful tool for forming a new carbon-nitrogen bond by reacting 5-chloroisoindoline with an amine in the presence of a palladium catalyst and a suitable ligand. rsc.orgwikipedia.org The mechanism of these reactions generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. rsc.orgnih.gov
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and for predicting the formation of potential byproducts.
Proposed Reaction Mechanisms for Isoindoline Ring Formation
The formation of the isoindoline ring from precursors like 1,2-bis(halomethyl)benzenes and primary amines is generally understood to proceed through a sequential nucleophilic substitution mechanism. The primary amine first displaces one of the halide atoms to form a mono-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second electrophilic carbon, displacing the second halide and forming the five-membered ring.
In the case of phthalimide reduction, the mechanism is more complex and depends on the reducing agent used. With hydride reagents like diborane, the reaction is believed to proceed through the formation of intermediate hydroxylactams, which are then further reduced to the isoindoline. nih.gov
Role of Intermediates in Synthesis Pathways
In the synthesis from 1,2-bis(bromomethyl)-4-chlorobenzene, the primary intermediate is the N-substituted-2-(bromomethyl)-5-chlorobenzylamine. The rate of the subsequent intramolecular cyclization to form the isoindoline ring is dependent on the reaction conditions and the nature of the substituent on the amine.
Kinetic and Thermodynamic Considerations in Reaction Optimization
For the cyclization reaction, factors such as temperature, solvent polarity, and the concentration of reactants will influence the reaction rate. The choice of base is also critical as it can affect the nucleophilicity of the amine and the rate of the substitution reactions. From a thermodynamic perspective, the formation of the stable five-membered isoindoline ring is generally a favorable process.
In the context of cross-coupling reactions for functionalization, the reaction kinetics are influenced by the choice of catalyst, ligand, base, and solvent. The thermodynamic stability of the final coupled product will also drive the reaction towards completion. Optimization of these parameters is essential to achieve high yields and selectivity. For instance, kinetic studies of related indolines have shown the influence of catalyst and reaction conditions on the rate of N-alkylation. googleapis.com
Structure Activity Relationship Sar Studies of 5 Chloroisoindoline Hydrochloride and Its Analogs
Impact of Chlorine Substitution on Biological Activity
The introduction of a chlorine atom into a molecule can substantially alter its biological activity. This is often attributed to chlorine's influence on the compound's physicochemical properties, such as lipophilicity and electronic character. redalyc.orgnih.gov The presence of chlorine on an aromatic ring generally increases lipophilicity, which can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets within biological targets. redalyc.org
In the context of isoindoline (B1297411) analogs and related structures, the position and presence of a chlorine substituent are critical for specific biological activities. For instance, studies on isoindoline-1,3-dione derivatives as potential acetylcholinesterase (AChE) inhibitors have shown that chloro-substituted compounds can exhibit inhibitory activity, although in some series, they were found to be weaker than their fluoro- or methyl-substituted counterparts. nih.gov Specifically, para-methyl substituted compounds showed improved AChE inhibitory activities compared to chloro-substituted ones. nih.gov
Structural Modifications and Their Influence on Pharmacological Profiles
Beyond the specific impact of the chlorine atom, broader structural modifications of the isoindoline scaffold have been extensively studied to modulate pharmacological activity. The isoindoline core is a versatile scaffold found in various bioactive molecules and clinical drugs, targeting indications from cancer to hypertension. nih.gov
Modifications at various positions of the isoindoline ring system have led to compounds with diverse pharmacological profiles. For example, substitution at the 5-position of the isoindolinone ring with urea (B33335) and amide linkers connected to different aromatic rings has resulted in potent inhibitors of TNF-α production with significant antiproliferative activities against various cancer cell lines.
In another example, the design of anti-inflammatory agents based on isoindolone derivatives, analogous to Indoprofen, involved substituting the isoindole ring with an aryl group at the C3 position. This modification was intended to increase lipophilicity and potentially enhance anti-inflammatory activity by targeting the COX-2 enzyme. researchgate.net
Furthermore, research on isoindolinone derivatives as histone deacetylase (HDAC) inhibitors has shown that modifications to the "cap" group, which can be an isoindolinone skeleton, are crucial for potency and selectivity. nih.gov A study on novel isoindolinone derivatives identified compounds with nanomolar IC50 values against HDAC1 and potent antiproliferative activities in cancer cell lines. nih.gov These examples underscore the principle that systematic structural modifications are a key strategy in medicinal chemistry to fine-tune the pharmacological profile of isoindoline-based compounds for specific therapeutic applications.
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational techniques are invaluable tools for understanding the SAR of 5-chloroisoindoline (B142116) hydrochloride and its analogs at a molecular level. These methods provide insights into ligand-receptor interactions, electronic properties, and pharmacokinetic profiles, thereby guiding the design of more effective molecules.
Docking Studies with Biological Targets
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For isoindoline analogs, docking studies have been instrumental in elucidating their binding modes with various biological targets.
For instance, in the study of isoindoline-1,3-dione derivatives as acetylcholinesterase (AChE) inhibitors, molecular modeling indicated that the most potent compounds could interact with both the catalytic and peripheral active sites of the enzyme. nih.gov The phthalimide (B116566) scaffold was suggested to have potential interactions with the peripheral anionic site (PAS) of AChE. nih.gov Similarly, docking studies of isoindolinone derivatives as HDAC inhibitors helped to rationalize the high potency observed in enzymatic assays by visualizing the binding interactions within the active site of the HDAC enzyme. nih.gov In the pursuit of PI3Kγ inhibitors, molecular docking of isoindolin-1-one (B1195906) derivatives revealed key molecular interactions within the enzyme's active site, helping to explain the observed inhibitory activity. nih.gov
| Compound Class | Biological Target | Key Docking Insights | Reference |
| Isoindoline-1,3-dione derivatives | Acetylcholinesterase (AChE) | Interaction with both catalytic and peripheral active sites. | nih.gov |
| Isoindolinone derivatives | Histone Deacetylase (HDAC) | Rationalized high potency by visualizing binding modes. | nih.gov |
| Isoindolin-1-one derivatives | PI3Kγ | Identified key molecular interactions in the active site. | nih.gov |
| 5-trifluoromethoxy-2-indolinones | AChE and BuChE | Analyzed possible binding interactions at the active sites. | nih.gov |
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing a deeper understanding of their reactivity and intermolecular interactions. acs.orgacs.org For isoindoline derivatives, QM studies can elucidate how substituents, like the chlorine atom in 5-chloroisoindoline, affect the electronic distribution and, consequently, the biological activity.
The chlorine atom exerts both an inductive electron-withdrawing effect and a mesomeric electron-donating effect, which can modulate the acidity and basicity of nearby functional groups and influence non-bonding interactions. nih.gov A study on isoindoline-1,3-diones used DFT to investigate their molecular and electronic properties, correlating these with their antimycobacterial activity. nih.govacs.org These calculations can determine parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are critical for understanding how a molecule interacts with its biological target. nih.govacs.org
Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characteristics in Preclinical Development
In silico ADMET prediction has become an essential part of modern drug discovery, allowing for the early assessment of the pharmacokinetic and safety profiles of drug candidates. nih.gov Various computational models and software platforms, such as ADMET Predictor®, are available to estimate a wide range of properties including solubility, permeability, metabolic stability, and potential toxicities. youtube.comyoutube.com
For isoindoline-based drug candidates, these predictive models can flag potential liabilities before significant resources are invested in their synthesis and experimental testing. For example, an in-silico ADMET study was performed for novel quinoline (B57606) derivatives, which share some structural similarities with isoindolines, to assess their drug-likeness. nih.gov Such studies can predict properties like human oral absorption, plasma protein binding, and potential for hERG channel inhibition. nih.gov The development of large-scale in silico ADMET models, often leveraging deep learning, continues to improve the accuracy of these predictions, aiding in the selection and optimization of compounds with favorable developability profiles. novartis.com
Biological and Pharmacological Investigations of 5 Chloroisoindoline Hydrochloride
In Vitro Biological Activity Studies
In vitro studies are fundamental to understanding the biological effects of a compound at the cellular and molecular level. For 5-Chloroisoindoline (B142116) hydrochloride, its primary role appears to be that of a chemical intermediate or building block for the synthesis of more complex, pharmacologically active molecules. Direct biological data on the hydrochloride salt itself is sparse; however, its utility in creating potent inhibitors for various enzymes and its inclusion in the synthesis of compounds tested in cell-based assays provides indirect insight into its potential biological relevance.
Assays for Target Binding and Enzyme Inhibition
While direct enzyme inhibition data for 5-Chloroisoindoline hydrochloride is not extensively documented in public literature, its use as a key intermediate in the synthesis of potent enzyme inhibitors suggests its structural importance. Patents have described its role in creating inhibitors for at least two significant enzyme targets: Rho-kinase (ROCK) and Glycolate (B3277807) Oxidase (GO).
Rho-Kinase (ROCK) Inhibition: this compound has been utilized as a reactant in the development of novel inhibitors of ROCK1 and/or ROCK2. google.com These kinases are crucial regulators of cellular processes like cell adhesion, motility, and contraction. google.com The inhibitory capacity of the resulting compounds is typically determined through kinase activity assays that measure the enzyme-specific phosphorylation of a substrate. google.com For example, a common method is the IMAP® assay, which uses a fluorescently-tagged peptide substrate. When a kinase phosphorylates this peptide, it binds to a trivalent metal-based nanoparticle, and the resulting change can be quantified to determine the level of kinase inhibition. google.com
Glycolate Oxidase (GO) Inhibition: This compound also serves as a precursor for the synthesis of Glycolate Oxidase inhibitors. google.com GO is a key enzyme in glyoxylate (B1226380) metabolism, and its inhibition is a therapeutic strategy for conditions like primary hyperoxaluria, which involves the overproduction of oxalate. google.com Assays to determine the efficacy of such inhibitors would typically measure the enzymatic conversion of glycolate to glyoxylate.
Cell-Based Assays for Cellular Response and Pathway Modulation
The functional consequences of targeting enzymes are often explored using cell-based assays. Compounds synthesized from 5-Chloroisoindoline have been evaluated in various cellular models to assess their impact on specific pathways.
Modulation of Glucose Uptake: In one instance, 5-Chloroisoindoline was used to synthesize allosteric modulators of Protein Kinase B (PKB), a key enzyme in the insulin (B600854) signaling pathway that regulates glucose uptake. google.com The activity of these final compounds was assessed in a glucose uptake assay using the Huh7 hepatocellular carcinoma cell line. The assay measures the uptake of radiolabeled 2-Deoxyglucose into the cells, providing a functional readout of the compound's effect on the signaling pathway. google.com
Modulation of T-Cell Activity: Derivatives of 5-Chloroisoindoline have been developed as selective inhibitors of ROCK2. google.com The biological effect of these inhibitors was studied ex vivo on human T-cells. Specifically, the compounds were tested for their ability to inhibit the production of cytokines like IL-17, IL-21, and IFN-γ from CD4+ T-cells stimulated with anti-CD3/CD28. google.com
Evaluation of Cytotoxic and Antiproliferative Effects on Cell Lines
Based on a review of available scientific literature and patent documents, no specific studies detailing the direct cytotoxic or antiproliferative effects of this compound on cell lines have been identified. Research has focused on the activities of more complex molecules synthesized using this compound as a starting material.
Data Table: In Vitro Assay Summary for Compounds Derived from 5-Chloroisoindoline
| Assay Type | Target/Pathway | Cell Line/System | Measured Endpoint | Reference |
| Kinase Assay | Rho-Kinase (ROCK) | Enzyme-based (e.g., IMAP) | Substrate Phosphorylation | google.com |
| Enzyme Assay | Glycolate Oxidase (GO) | Enzyme-based | Glyoxylate Production | google.com |
| Glucose Uptake Assay | Protein Kinase B (PKB) Pathway | Huh7 | ³H-labelled 2-Deoxyglucose Uptake | google.com |
| Cytokine Release Assay | ROCK2 Pathway | Human CD4+ T-Cells | IL-17, IL-21, IFN-γ Production | google.com |
In Vivo Pharmacological Studies and Efficacy Assessment
In vivo studies are critical for understanding how a compound behaves in a whole, living organism, providing insights into its efficacy, distribution, and effects on physiological systems.
Animal Models for Disease States
There is no publicly available information from the searched sources detailing the use of this compound itself in animal models for disease states. The utility of animal models is well-established for testing the efficacy of therapeutic agents, including kinase inhibitors, in areas such as cardiovascular disease, central nervous system disorders, and oncology. google.com However, such studies have been conducted on the final derivative compounds, not the this compound intermediate.
Pharmacodynamic Endpoints and Biomarker Analysis
Pharmacodynamic studies assess the effect of a drug on the body. This often involves the analysis of biomarkers—measurable indicators of a biological state or condition. For this compound, no specific pharmacodynamic or biomarker studies have been reported in the reviewed literature. For the more complex molecules derived from it, such as ROCK inhibitors, relevant pharmacodynamic endpoints in animal models could include changes in blood pressure or the measurement of downstream signaling molecules to confirm target engagement in tissues. google.com
Therapeutic Efficacy in Preclinical Disease Models
Mechanisms of Action
The precise mechanisms of action for this compound have not been extensively elucidated in publicly available scientific literature. Understanding the mechanism of action is fundamental to drug discovery and involves identifying the specific molecular interactions through which a compound exerts its pharmacological effects.
Elucidation of Molecular Targets and Signaling Pathways
Specific molecular targets and the signaling pathways modulated by this compound are not well-documented. The process of target identification often involves a variety of experimental approaches, including affinity chromatography, genetic screening, and computational modeling to pinpoint the proteins or nucleic acids with which a compound interacts. nih.gov For isoindoline (B1297411) derivatives, research has pointed towards a range of potential targets depending on the specific substitutions on the isoindoline core. For instance, some derivatives have been shown to interact with enzymes like tyrosine kinases or acetylcholinesterase, while others may affect protein-protein interactions. nih.govnih.gov However, without specific studies on this compound, its molecular targets remain speculative.
Receptor Interactions and Binding Kinetics
There is no specific information available regarding the receptor interactions and binding kinetics of this compound. The characterization of receptor binding is a critical step in understanding a compound's pharmacological profile. This typically involves radioligand binding assays to determine the affinity (Kd or Ki) of the compound for a panel of receptors. Kinetic parameters, such as the association (kon) and dissociation (koff) rate constants, provide further insight into the drug-receptor interaction and can be crucial for predicting in vivo activity. For example, studies on other compounds have shown that halogen substitutions can significantly alter receptor affinity and selectivity. researchgate.net
Modulatory Effects on Ion Channels (e.g., Nav1.7)
The modulatory effects of this compound on ion channels, including the voltage-gated sodium channel Nav1.7, have not been specifically reported. Nav1.7 is a well-validated target for pain, and modulation of its activity is a key strategy in the development of novel analgesics. nih.gov The investigation of a compound's effect on ion channels is typically carried out using electrophysiological techniques, such as patch-clamp recordings, on cells expressing the channel of interest. nih.gov These studies can determine whether a compound acts as a blocker or a modulator of the channel's gating properties. While some isoindoline-related structures may have been investigated for their effects on ion channels, specific data for this compound is not available.
Applications and Therapeutic Potential of 5 Chloroisoindoline Hydrochloride in Drug Discovery
Role as a Lead Compound or Chemical Intermediate
5-Chloroisoindoline (B142116) hydrochloride is a significant heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. Its rigid bicyclic structure, featuring a chlorine atom and a secondary amine, makes it an attractive starting point, or intermediate, for the synthesis of new chemical entities. The chlorine substitution on the aromatic ring is a key feature, as halogen atoms can influence a molecule's pharmacokinetic and pharmacodynamic properties. The inclusion of chlorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. nih.gov
The isoindoline (B1297411) core itself is present in a number of bioactive molecules and approved drugs used for a variety of conditions, including hypertension, inflammation, and cancer. preprints.org This history of clinical success underscores the value of the isoindoline scaffold in drug design. Chemists utilize 5-chloroisoindoline hydrochloride as a versatile building block, modifying its structure to create libraries of derivative compounds for screening against various diseases.
Design and Synthesis of Novel Drug Candidates
The design and synthesis of new drug candidates from this compound often involve modifications at the secondary amine. This site allows for the introduction of a wide array of functional groups and side chains, enabling a systematic exploration of the structure-activity relationship (SAR). By altering the substituents on the nitrogen atom, researchers can fine-tune the compound's biological activity and target specificity.
The development of compounds with a chlorine-containing heterocyclic structure is a significant area of pharmaceutical research, with many such compounds being investigated for their potential as potent therapeutic agents against numerous diseases. nih.gov
Development in Specific Therapeutic Areas
Pain Management and Neuropathic Disorders
Derivatives of isoindoline have been explored for their potential in managing pain, particularly neuropathic pain, which is often difficult to treat. nih.gov The strategy involves creating molecules that can modulate the activity of targets within the nervous system responsible for pain transmission. For instance, the development of local anesthetics is an area of interest. While specific studies on 5-chloroisoindoline derivatives as local anesthetics are not extensively detailed in the provided results, the general principle of modifying heterocyclic structures to create new pain therapies is well-established. nih.gov For example, 5% lidocaine-medicated plasters are used for peripheral neuropathic pain, demonstrating the utility of targeted local application of pain-relieving compounds. nih.gov
Anticancer Research
The search for novel anticancer agents is a major focus of drug discovery, and heterocyclic compounds are a rich source of potential candidates. The introduction of a chlorine atom into a molecule can, in some cases, enhance its cytotoxic activity against cancer cells. nih.gov Research has shown that chlorinated compounds can exhibit significant anticancer effects. nih.gov
While direct studies on the anticancer activity of this compound itself are not prominent in the search results, the isoindoline scaffold is a component of potent anticancer drugs. preprints.org For example, pomalidomide, an isoindoline derivative, is a powerful antineoplastic agent used to treat multiple myeloma. preprints.org It functions by targeting the protein cereblon and inhibiting the production of pro-inflammatory cytokines like TNF-α, which in turn suppresses tumor cell proliferation and induces apoptosis. preprints.org The design of new quinazoline (B50416) derivatives, another class of heterocyclic compounds, has also yielded potent cytotoxic agents against various cancer cell lines. nih.gov
| Compound Class | Therapeutic Target/Mechanism | Application |
| Isoindoline Derivatives (e.g., Pomalidomide) | Cereblon modulation, TNF-α inhibition | Multiple Myeloma |
| Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines | Topoisomerase inhibition, Cytotoxicity | Breast Cancer |
Antimicrobial Applications
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds containing chlorine are a promising area of investigation. The chlorine atom can contribute to the antimicrobial efficacy of a molecule. nih.govnih.gov
Studies on derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one, a related chloro-substituted heterocyclic compound, have demonstrated significant antibacterial and antifungal activity. nih.govnih.gov In these studies, various substituents were attached to the core structure, and the resulting compounds were tested against a range of gram-positive and gram-negative bacteria, as well as fungi. nih.govnih.gov Certain derivatives showed potent activity, highlighting the potential of this chemical class in developing new antimicrobial therapies. nih.govnih.gov
| Organism Type | Example Pathogen | Observed Effect of Chloro-Heterocyclic Derivatives |
| Gram-positive bacteria | Staphylococcus aureus | Antibacterial activity |
| Gram-negative bacteria | Escherichia coli | Antibacterial activity |
| Fungi | Candida albicans | Antifungal activity |
Anti-inflammatory and Antioxidant Properties
Inflammation and oxidative stress are underlying factors in many chronic diseases. nih.gov Natural and synthetic compounds with anti-inflammatory and antioxidant properties are therefore of great interest. Phenolic and flavonoid compounds, often found in plants like onions (Allium cepa), are well-known for their antioxidant and anti-inflammatory effects. nih.govnih.govresearchgate.netresearchgate.net
Derivatives of isoindoline have also been shown to possess anti-inflammatory properties. Pomalidomide, for example, exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and by inhibiting the COX-2 enzyme. preprints.org Quercetin and its derivatives are another class of compounds that demonstrate potent antioxidant and anti-inflammatory activities by neutralizing free radicals and inhibiting inflammatory mediators. onions-usa.org While direct evidence for the antioxidant properties of this compound is not provided, the development of its derivatives could yield compounds with such beneficial effects.
Future Directions in Research and Development
The future of drug discovery involving this compound and related structures appears promising, driven by the continued importance of heterocyclic compounds in medicine. numberanalytics.comnumberanalytics.com The strategic incorporation of chlorine into drug candidates is a well-established approach to modulate their biological activity, and it is expected that new chlorine-containing pharmaceuticals will continue to emerge. nih.gov
Key areas for future research and development involving isoindoline-based compounds include:
Expansion of Chemical Space: The use of this compound as a versatile building block allows for the creation of novel and diverse chemical libraries. These libraries can be screened against a wide range of biological targets to identify new lead compounds for various diseases.
Targeted Therapies: The development of highly specific inhibitors for targets like HPK1 demonstrates the potential for creating more effective and less toxic cancer immunotherapies. Future research will likely focus on optimizing the isoindoline scaffold to enhance selectivity and potency for other kinases and enzymes implicated in disease.
Neurological Disorders: Given the promising results of isoindoline-1,3-dione derivatives as acetylcholinesterase inhibitors, further exploration of this scaffold for the treatment of Alzheimer's disease and other neurodegenerative conditions is a compelling avenue for research. nih.gov
Inflammatory and Autoimmune Diseases: The success of apremilast, a phosphodiesterase 4 (PDE4) inhibitor with an isoindoline core, in treating psoriasis and psoriatic arthritis suggests that related compounds could be effective for other inflammatory and autoimmune disorders. scispace.com
Antibacterial and Antiviral Agents: Heterocyclic compounds are being actively investigated for the treatment of infectious diseases. The unique structural features of the isoindoline nucleus may provide a foundation for the development of novel anti-infective agents. researchgate.net
The integration of advanced technologies such as artificial intelligence and machine learning in drug design is expected to accelerate the discovery of new therapeutic applications for heterocyclic compounds like this compound. numberanalytics.com These computational tools can help predict the biological activity of novel derivatives and optimize their structures for improved efficacy and safety.
| Research Area | Potential Application | Rationale |
| Oncology | Kinase Inhibitors, Immunomodulators | The isoindoline scaffold can be modified to target specific enzymes and signaling pathways involved in cancer progression. |
| Neurology | Neuroprotective Agents, Enzyme Inhibitors | Derivatives have shown potential in inhibiting enzymes relevant to neurodegenerative diseases like Alzheimer's. nih.gov |
| Infectious Diseases | Novel Antibacterial/Antiviral agents | The heterocyclic nature of isoindoline provides a framework for designing compounds that can interfere with microbial processes. researchgate.net |
| Inflammatory Disorders | Anti-inflammatory Agents | The success of existing isoindoline-based anti-inflammatory drugs provides a strong basis for further development. |
This interactive table summarizes potential future research directions for isoindoline-based compounds, including those that could be derived from this compound.
Q & A
Q. How can researchers elucidate mechanisms behind unexpected byproduct formation during synthesis?
- Methodological Answer : Isolate byproducts via preparative HPLC and characterize structurally using 2D NMR and X-ray crystallography. Propose mechanistic pathways based on intermediate trapping experiments and isotopic labeling. Compare with analogous reactions in literature to identify divergent steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
